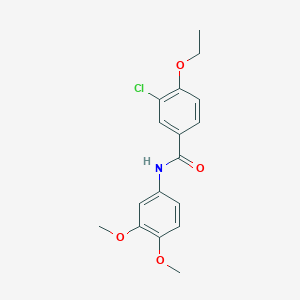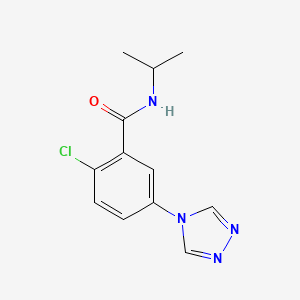![molecular formula C20H14N2O4 B5721602 4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile](/img/structure/B5721602.png)
4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile is an organic compound that features a complex aromatic structure. This compound is notable for its potential applications in various fields, including organic synthesis and materials science. The presence of both nitro and nitrile functional groups makes it a versatile intermediate in the synthesis of more complex molecules.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile typically involves multiple steps, starting from simpler aromatic compounds. One common method is the Suzuki–Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with an aryl halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature, making it an efficient method for synthesizing complex aromatic compounds.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The use of continuous flow reactors can enhance the efficiency and scalability of the process. Additionally, the purification of the final product can be achieved through techniques such as recrystallization and chromatography to ensure high purity and yield.
化学反应分析
Types of Reactions
4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitrile group can participate in nucleophilic substitution reactions, where it can be converted to other functional groups such as amides or carboxylic acids.
Oxidation: Although less common, the aromatic rings can undergo oxidation reactions under specific conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or alcohols, often in the presence of a base.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Major Products Formed
Reduction: 4-[4-(benzyloxy)phenoxy]-3-aminobenzonitrile.
Substitution: Various substituted amides or carboxylic acids.
Oxidation: Oxidized aromatic compounds, depending on the specific conditions used.
科学研究应用
4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug discovery and development.
Industry: Utilized in the production of advanced materials and polymers.
作用机制
The mechanism of action of 4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile largely depends on the specific application and the chemical transformations it undergoes. For instance, in reduction reactions, the nitro group is converted to an amine, which can then interact with biological targets or participate in further chemical reactions. The molecular targets and pathways involved vary based on the specific context in which the compound is used.
相似化合物的比较
Similar Compounds
4-[4-(benzyloxy)phenoxy]-3-aminobenzonitrile: A reduced form of the compound with an amine group instead of a nitro group.
4-[4-(benzyloxy)phenoxy]benzonitrile: A similar compound lacking the nitro group.
4-[4-(benzyloxy)phenoxy]-3-carboxybenzonitrile: A derivative where the nitrile group is converted to a carboxylic acid.
Uniqueness
4-[4-(benzyloxy)phenoxy]-3-nitrobenzonitrile is unique due to the presence of both nitro and nitrile functional groups, which provide a wide range of chemical reactivity. This makes it a valuable intermediate in organic synthesis and a versatile compound for various scientific applications.
属性
IUPAC Name |
3-nitro-4-(4-phenylmethoxyphenoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N2O4/c21-13-16-6-11-20(19(12-16)22(23)24)26-18-9-7-17(8-10-18)25-14-15-4-2-1-3-5-15/h1-12H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SCEZHJHFMUMVQA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OC3=C(C=C(C=C3)C#N)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
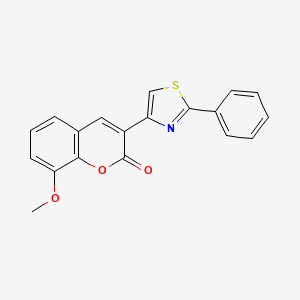
![N-(4-methoxyphenyl)-5,6-dimethyl-7-[2-(4-morpholinyl)ethyl]-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B5721524.png)
![3-METHOXY-2-[3-(3-PYRIDYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER](/img/structure/B5721536.png)
![N-[(E)-(2-chloro-5-nitrophenyl)methylideneamino]-4-methylbenzenesulfonamide](/img/structure/B5721543.png)
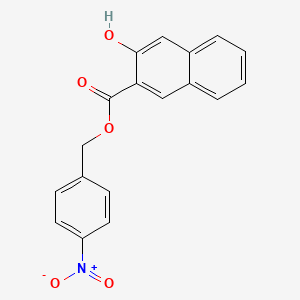
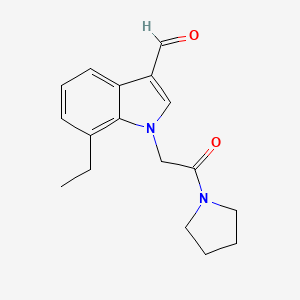
![2-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-[4-(3-methoxyphenyl)piperazin-1-yl]ethanone](/img/structure/B5721568.png)
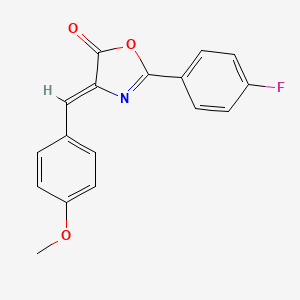
![[4-[(E)-2-(3,4-dimethoxyphenyl)ethenyl]phenyl]-phenylmethanone](/img/structure/B5721585.png)
![2-{[4-(FURAN-2-YL)-6-(TRIFLUOROMETHYL)PYRIMIDIN-2-YL]SULFANYL}-1-(1,2,3,4-TETRAHYDROISOQUINOLIN-2-YL)ETHAN-1-ONE](/img/structure/B5721591.png)
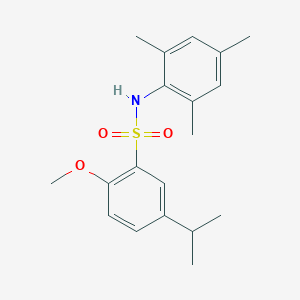
![2-(2-hydroxyphenyl)-1,3-dioxo-2,3-dihydro-1H-benzo[de]isoquinoline-6-carboxylic acid](/img/structure/B5721596.png)
